1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
Overview
Description
“1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole” is a chemical compound with the empirical formula C11H18BNO2 . It is also known as 1-Methyl-2-pyrroleboronic acid pinacol ester .
Molecular Structure Analysis
The molecular structure of this compound includes a boron atom connected to an oxygen atom and a carbon atom, forming a boronic ester. The boron atom is also connected to a pyrrole ring, which is further substituted with a methyl group .
Chemical Reactions Analysis
As mentioned earlier, boronic acids and their derivatives are often used in Suzuki-Miyaura coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds.
Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 44-49°C . Its molecular weight is 207.08 g/mol .
Scientific Research Applications
Summary of the Application
“1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole” is used in the synthesis of an electron-rich fused indoloindole-based poly (indoloindole-selenophene vinylene selenophene) which is used as a donor in organic solar cells (OSCs). The solubility of this polymer has a significant effect on the performance of the device, as it affects the morphology and orientation of the photo-active layer, which in turn significantly affects charge transport in the device .
Methods of Application or Experimental Procedures
The polymer was synthesized by the Suzuki coupling reaction using palladium catalysts. The product was continuously purified using a specific solvent in a Soxhlet extractor to obtain a pure polymer with a high concentration .
Results or Outcomes
The solubility of the polymer was found to be best when tetrahydrofuran (THF), a solvent with high vapor pressure and appropriate solubility parameters, was used in the Soxhlet extraction process. The performance of the device based on this polymer from THF-Soxhlet extraction was enhanced through additive optimization .
2. Organic Synthesis
Summary of the Application
“1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole” is used in the field of organic synthesis. It is used as a reagent in the synthesis of various organic compounds. This compound is particularly useful in the synthesis of boronic esters, which are key intermediates in the Suzuki-Miyaura cross-coupling reactions .
Methods of Application or Experimental Procedures
The compound is typically used in a reaction with a suitable organic halide in the presence of a base and a palladium catalyst. The resulting boronic ester can then be used in further reactions, such as the Suzuki-Miyaura cross-coupling .
Results or Outcomes
The use of “1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole” in organic synthesis allows for the creation of a wide range of complex organic compounds. The exact outcomes depend on the specific reactions being carried out .
3. Material Science
Summary of the Application
“1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole” is used in the field of material science. It is used in the synthesis of materials used in the hole transport layer (HTL) of certain devices .
Methods of Application or Experimental Procedures
The compound is synthesized via published literature procedures and is used in the creation of the hole transport layer (HTL). The exact methods of application or experimental procedures would depend on the specific device being manufactured .
Results or Outcomes
The use of “1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole” in material science allows for the creation of specific materials used in the manufacturing of devices. The exact outcomes depend on the specific reactions being carried out .
Safety And Hazards
properties
IUPAC Name |
1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)13-10-11-8-6-7-9-12(11)17(13)5/h6-10H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLZZUZKSQWHKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3N2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647807 | |
Record name | 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole | |
CAS RN |
596819-10-2 | |
Record name | 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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